molecular formula C12H14 B1222401 4-(Tert-butyl)phenylacetylene CAS No. 772-38-3

4-(Tert-butyl)phenylacetylene

Cat. No. B1222401
CAS RN: 772-38-3
M. Wt: 158.24 g/mol
InChI Key: ZSYQVVKVKBVHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Tert-butyl)phenylacetylene and related compounds involves several methods. For instance, reaction mechanisms such as ipso-substitution of the tert-butyl group have been utilized in synthesizing complex heterocycles from tert-butylphenylacetylene derivatives (Mironov et al., 2001). Additionally, the preparation of compounds like 4,6-dimethoxy-1,3-phenylenebis (N-tert-butyl nitroxide) through reactions involving lithiation and subsequent treatments highlight the versatility in the synthesis approaches involving tert-butylphenylacetylene (Kanno et al., 1993).

Molecular Structure Analysis

X-ray diffraction analysis and NMR data have been pivotal in confirming the molecular structures of tert-butylphenylacetylene derivatives. The structural elucidation of its hydrolysis products and related compounds underlines the complex molecular architecture that can be achieved with tert-butylphenylacetylene as a starting material or intermediate (Mironov et al., 2001).

Chemical Reactions and Properties

4-(Tert-butyl)phenylacetylene participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. For example, its mechanism-based inactivation of cytochrome P450 enzymes demonstrates its potential in biochemical applications (Zhang et al., 2009). Furthermore, its involvement in π-cyclizations and the formation of complex polymeric structures highlights its versatility in synthetic organic chemistry (Hermann & Brückner, 2018).

Physical Properties Analysis

The physical properties of 4-(Tert-butyl)phenylacetylene derivatives, such as solubility, molecular weight, and crystallinity, are influenced by the structural modifications and synthetic pathways employed. For instance, the synthesis and characterization of polymeric derivatives demonstrate the impact of molecular design on solubility and thermal stability (Lahti et al., 1997).

Chemical Properties Analysis

The chemical properties of 4-(Tert-butyl)phenylacetylene derivatives, including reactivity, stability, and electron properties, are central to their application in various domains of chemistry. Studies involving the modification of cytochrome P450 enzymes and the development of polyradical precursors for photochemical applications highlight the functional diversity of tert-butylphenylacetylene-based compounds (Zhang et al., 2009; Lahti et al., 1997).

Scientific Research Applications

Organic Synthesis

4-tert-Butylphenylacetylene is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds, contributing to the development of pharmaceuticals, agrochemicals, and dyestuff .

Synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione

4-tert-Butylphenylacetylene can be used in the synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione . The specific methods of application or experimental procedures are not detailed in the source.

Synthesis of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether

This compound can be synthesized via a Sonogashira coupling reaction with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether . The specific methods of application or experimental procedures are not detailed in the source.

Inactivation of Cytochrome P450 2B4

4-(tert-butyl)-phenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner with a KI of 0.44 μM and kinact of 0.12 min −1 .

Synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene

4-tert-Butylphenylacetylene can be used in the synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene via palladium catalyzed coupling with 4-(tert-butyldimethylsiloxy)iodobenzene . The specific methods of application or experimental procedures are not detailed in the source.

Inhibition of Cytochrome P450 Catalysis by Steric Hindrance

4-(tert-butyl)-phenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner with a KI of 0.44 μM and kinact of 0.12 min −1 . The partition ratio was approximately zero, indicating that inactivation occurs without the reactive intermediate leaving the active site .

Safety And Hazards

4-(Tert-butyl)phenylacetylene is classified as an aquatic acute 1 and aquatic chronic 1 hazard . It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Given its role as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , 4-(Tert-butyl)phenylacetylene is likely to continue to be a subject of research and development. Its potential applications and uses in various fields will be determined by future studies and advancements in these areas.

properties

IUPAC Name

1-tert-butyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQVVKVKBVHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373825
Record name 4-tert-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)phenylacetylene

CAS RN

772-38-3
Record name 4-tert-Butylphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-4-ethynylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.44 g (6.23 mmol) of trimethylsilyl (4-tert-butyl)phenylethyne (Compound 21) in 5 ml of isopropanol was added 10 ml of 1N aqueous KOH and the mixture then stirred at room temperature for 6.5 hours. The isopropanol was removed under vacuum and the residue extracted with ether. The ether extract was washed with dilute HCl until the washings were acidic. The ether solution was then successively washed with water, saturated NaCl and NaHCO3 solutions and then dried (MgSO4). Solvent was then removed in-vacuo to give the title compound as a colorless oil. PMR (CDCl3): & 1.34 (9H, s), 3.05 (1H, s), 7.37 (2H, d, J~8.2 Hz), 7.46 (2H, d, J~8.2 Hz).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In another flame dried flask, a solution of 1-tert-butyl-4-ethynyl-benzene (3.56 g, 22.5 mmol) in THF (20 ml) is prepared, and the freshly prepared LDA is added to this solution within 10 minutes. The temperature is maintained in the range between 23-26° C. by cooling, and the solution is stirred for another 10 minutes at ambient temperature. Then dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione (educt 1) (2.40 g, 7.5 mmol) is added as a solid, and the mixture heated to 50° C. and stirred for 52 hours at this temperature. The clear red solution is poured carefully into water (100 ml), and the product extracted with chloroform (80 ml). The aqueous layer is extracted again with chloroform (80 ml), and the combined organic layers are washed with brine and dried (sodium sulphate). Removal of the solvent leaves the crude product as light brown crystals. The crystals are refluxed in methanol (50 ml) (incompletely dissolved) and the mixture allowed to crystallise over night. The solid is then filtered off and washed with methanol thrice (7 ml each time) and dried in vacuo to give the product as beige crystals. 1H-NMR (CDCl3, 300 MHz) δ 1.29 (s, 9H, C(CH3)3); 3.09 (s, 1H, OH); 7.27, 7.36 (AA′BB′, 4H, Ph H); 7.43, 7.48 (2 “tr”, 1H each), 7.89 pp (d, J=6.5 Hz, 1H), 8.54 (d, J=8.2 Hz, 1H) benzothiophene H. 13C-NMR (CDCl3, 75 MHz) δ 31.47 (C(CH3)3); 35.17 (q, C(CH3)3); 64.79 (q, COH); 87.80, 88.69 (2 q, C≡C); 118.96 (q), 123.03, 124.84, 125.13, 125.77 (benzothiophene CH); 125.46, 131.76 (Ph CH); 130.90 (q), 136.15 (q), 140.37 (q), 144.11 (q), 152.48 (q).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
H Zhang, H Lin, VJ Walker, D Hamdane… - Molecular …, 2009 - ASPET
We have demonstrated that 4-(tert-butyl)-phenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 (P450 2B4) in the reconstituted system. It inactivates …
Number of citations: 26 molpharm.aspetjournals.org
JL Wright-Keely - 2020 - search.proquest.com
… We chose 4-fluorophenylacetylene, 4methoxyphenylacetylene, and 4-tert-butyl-phenylacetylene as our substrates for their variable electronic properties and characteristic peaks in the …
Number of citations: 0 search.proquest.com
Y Lin, T Sakaguchi, T Hashimoto - Polymer, 2021 - Elsevier
Gas separation using separation membranes is highly advantageous as they consume less energy and are environmentally friendly and inexpensive. Substituted poly(diarylacetylene)s …
Number of citations: 10 www.sciencedirect.com
PJ Mak, H Zhang, PF Hollenberg… - Journal of the American …, 2010 - ACS Publications
In view of the potent oxidizing strength of cytochrome P450 intermediates, it is not surprising that certain substrates can give rise to reactive species capable of attacking the heme or …
Number of citations: 19 pubs.acs.org
M Ghahremani, F Farzaneh, M Ghiasi - Journal of Molecular Structure, 2023 - Elsevier
… (Sub4) and 4 ‑tert‑butyl phenylacetylene (Sub5) have been … phenylacetylene and 4‑tert‑butyl phenylacetylene were found … > phenylacetylene > 4‑tert‑butyl phenylacetylene is in good …
Number of citations: 1 www.sciencedirect.com
Y Han, Z Xue, G Li, Y Gu, Y Ni, S Dong… - Angewandte …, 2020 - Wiley Online Library
Incorporation of a non‐hexagonal ring into a nanographene framework can lead to new electronic properties. During the attempted synthesis of naphthalene‐bridged double [6]…
Number of citations: 83 onlinelibrary.wiley.com
S Bhukta, R Chatterjee, R Dandela - Green Chemistry, 2023 - pubs.rsc.org
… In addition, a number of anilines were employed to react with 4-tert butyl phenylacetylene to obtain the 1,2-diketone derivatives 3r–3t in moderate yields. Gratifyingly, the reaction with 3-…
Number of citations: 7 pubs.rsc.org
S Faraz, S Yashmin, MD Marathe, AT Khan - Tetrahedron Letters, 2023 - Elsevier
The synthesis of 2,4-diarylquinolines is reported by employing arylamine, aryl aldehyde, and aryl acetylene using 30 mol% p-toluenesulfonic acid monohydrate (p-TSA·H 2 O) as a …
Number of citations: 2 www.sciencedirect.com
Y Hu, T Sakaguchi, M Shiotsuki, F Sanda… - Journal of membrane …, 2006 - Elsevier
Novel diphenylacetylene monomers 1c–h possessing tert-butyl or trialkylsilyl and siloxy groups (pRC 6 H 4 CCC 6 H 4 –p-OSiMe 2 t-Bu: 1c R=t-Bu, 1e R=SiMe 3 , 1g R=SiMe 2 t-Bu; …
Number of citations: 12 www.sciencedirect.com
Y Wang, W Wang, X Wang, X Cheng, A Qin… - Polymer …, 2017 - pubs.rsc.org
We report the synthesis of a poly(1-chloro-2-phenylacetylene) derivative with an electron-withdrawing substituent on the phenyl group. A combination of an N-heterocyclic carbene-…
Number of citations: 12 pubs.rsc.org

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